2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide
Brand Name: Vulcanchem
CAS No.: 1203296-78-9
VCID: VC7552594
InChI: InChI=1S/C15H23NO2S/c1-14(2,3)13(17)16-11-15(6-8-18-9-7-15)12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)C(=O)NCC1(CCOCC1)C2=CC=CS2
Molecular Formula: C15H23NO2S
Molecular Weight: 281.41

2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide

CAS No.: 1203296-78-9

Cat. No.: VC7552594

Molecular Formula: C15H23NO2S

Molecular Weight: 281.41

* For research use only. Not for human or veterinary use.

2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide - 1203296-78-9

Specification

CAS No. 1203296-78-9
Molecular Formula C15H23NO2S
Molecular Weight 281.41
IUPAC Name 2,2-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Standard InChI InChI=1S/C15H23NO2S/c1-14(2,3)13(17)16-11-15(6-8-18-9-7-15)12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3,(H,16,17)
Standard InChI Key YMCUDISHMQRHFX-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NCC1(CCOCC1)C2=CC=CS2

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A tetrahydropyran (oxane) ring substituted at the 4-position.

  • A thiophen-2-yl group attached to the oxane’s 4-carbon.

  • A pivalamide group (–NHC(O)C(CH₃)₃) linked via a methylene bridge to the oxane’s 4-carbon.

This arrangement creates a sterically hindered, lipophilic core with polar functional groups, enabling potential interactions with biological targets .

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₃NO₂S
Molecular Weight281.41 g/mol
IUPAC Name2,2-Dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide
SMILES NotationCC(C)(C)C(=O)NC[C@@]1(CCOCC1)c2cccs2
Topological Polar Surface Area64.8 Ų

The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its aqueous solubility is limited (<1 mg/mL at 25°C), necessitating solubilization strategies for biological testing.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide involves a multi-step sequence:

Step 1: Formation of 4-(Thiophen-2-yl)tetrahydropyran-4-carbaldehyde

  • Mannich Reaction: Condensation of thiophene-2-carbaldehyde with formaldehyde and pyrrolidine yields an intermediate iminium ion.

  • Cyclization: Acid-catalyzed cyclization with diethyl oxalate forms the tetrahydropyran ring .

Step 2: Reductive Amination

The aldehyde intermediate reacts with pivalamide (2,2-dimethylpropanamide) in the presence of sodium cyanoborohydride (NaBH₃CN) to form the methylene-linked amide .

Step 3: Purification

Chromatographic purification (e.g., silica gel column) isolates the target compound with >95% purity, confirmed via HPLC and ¹H NMR .

Reaction Optimization

  • Temperature: Optimal yields (78–82%) are achieved at 0–5°C during reductive amination to minimize side reactions .

  • Catalyst: Use of Lewis acids like ZnCl₂ improves cyclization efficiency by 15–20% .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Nucleusδ (ppm)MultiplicityAssignment
¹H1.21singletC(CH₃)₃ (pivalamide)
¹H3.45doubletOxane C3/C5 protons
¹H6.98tripletThiophene C3/C4 protons
¹³C27.4-C(CH₃)₃ methyl carbons
¹³C176.8-Amide carbonyl carbon

The ¹H-¹³C HMBC correlation between δ 3.45 (oxane protons) and δ 176.8 confirms the amide linkage .

Mass Spectrometry

  • ESI-MS (m/z): 282.4 [M+H]⁺ (calc. 281.41).

  • Fragmentation Pattern: Loss of C(CH₃)₃ (57 Da) and thiophene (84 Da) dominates the MS² spectrum .

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